molecular formula C16H24N2O3 B12901347 N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide CAS No. 82935-41-9

N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide

Cat. No.: B12901347
CAS No.: 82935-41-9
M. Wt: 292.37 g/mol
InChI Key: XHDCLFMAXFUNGX-UHFFFAOYSA-N
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Description

N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidine ring attached to a benzamide structure, which is further substituted with two methoxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as methylamine, to form the final benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) under basic conditions.

Major Products Formed

Scientific Research Applications

N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to act as a modulator of neurotransmitter systems, particularly the dopamine and serotonin receptors. By binding to these receptors, it can influence the release and uptake of neurotransmitters, thereby affecting various physiological processes such as mood, cognition, and motor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

82935-41-9

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C16H24N2O3/c1-4-18-10-6-7-12(18)11-17-16(19)15-13(20-2)8-5-9-14(15)21-3/h5,8-9,12H,4,6-7,10-11H2,1-3H3,(H,17,19)

InChI Key

XHDCLFMAXFUNGX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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